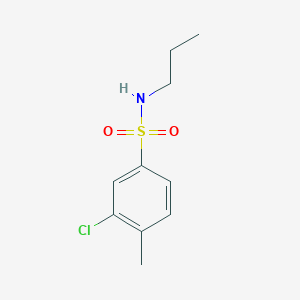

3-chloro-4-methyl-N-propylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S/c1-3-6-12-15(13,14)9-5-4-8(2)10(11)7-9/h4-5,7,12H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFAQQJMCLNHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-propylbenzene-1-sulfonamide typically involves the sulfonation of 3-chloro-4-methyl-N-propylbenzene. The process begins with the chlorination of toluene to form 3-chloro-4-methylbenzene. This intermediate is then reacted with propylamine to introduce the N-propyl group. Finally, the sulfonation step involves the reaction of the intermediate with sulfur trioxide or chlorosulfonic acid to form the sulfonamide group .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-propylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.

Reduction Reactions: The sulfonamide group can be reduced to form a sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: The major product is 3-chloro-4-methyl-N-propylbenzoic acid.

Reduction Reactions: The major product is 3-chloro-4-methyl-N-propylbenzenesulfonic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives, including 3-chloro-4-methyl-N-propylbenzene-1-sulfonamide, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of carbonic anhydrase isozymes, which play a crucial role in tumor growth and metastasis.

Case Study: Inhibition of Carbonic Anhydrase

In a study evaluating various sulfonamide derivatives against breast cancer cell lines, compounds similar to this compound showed promising results:

| Compound | Cancer Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| 4e | MDA-MB-231 | 1.52 | 5.5 times |

| 4g | MCF-7 | 6.31 | 17.5 times |

These compounds demonstrated high selectivity against cancer cells compared to normal cells, indicating their potential as targeted therapies for breast cancer .

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects, particularly against Gram-positive bacteria. Research has indicated that this compound and its analogs can inhibit bacterial growth effectively.

Case Study: Antibacterial Activity Against Staphylococcus aureus

In a comparative study, the antibacterial efficacy of various sulfonamides was assessed:

| Compound | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|

| 4e | 50 | 80.69 |

| 4g | 50 | 69.74 |

| Control | - | 99.2 (CIP) |

The results indicate that these compounds significantly inhibited the growth of Staphylococcus aureus, showcasing their potential in treating bacterial infections .

Mechanistic Insights and Molecular Docking Studies

Molecular modeling studies have provided insights into the binding interactions of sulfonamide derivatives with target proteins such as carbonic anhydrase IX. Such studies are essential for understanding how these compounds exert their biological effects.

Table: Molecular Docking Results

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 4e | CA IX | -9.5 |

| 4g | CA II | -8.7 |

These findings suggest that the binding affinity correlates with the inhibitory activity observed in biological assays .

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to evaluate the pharmacokinetic profiles of these compounds.

Table: ADMET Predictions

| Compound | Absorption (%) | Bioavailability (%) | Toxicity Level |

|---|---|---|---|

| 4e | >80 | High | Low |

| 4g | >75 | Moderate | Moderate |

The favorable pharmacokinetic properties indicate that these compounds could be developed further as therapeutic agents with minimal toxicity .

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-3-methyl-N-propylbenzene-1-sulfonamide

- 3-chloro-4-ethyl-N-propylbenzene-1-sulfonamide

- 3-chloro-4-methyl-N-butylbenzene-1-sulfonamide

Uniqueness

3-chloro-4-methyl-N-propylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the chlorine atom and the propyl group provides distinct steric and electronic properties that differentiate it from other sulfonamide derivatives .

Biological Activity

3-Chloro-4-methyl-N-propylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H14ClNO2S. It belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide functional group attached to a benzene ring. This compound has garnered attention for its unique chemical properties and potential biological activities, making it a subject of various research studies.

Chemical Structure and Properties

The structure of this compound is defined by its specific substitution pattern on the benzene ring, which significantly influences its chemical reactivity and biological activity. The presence of chlorine and a propyl group imparts distinct steric and electronic properties to the molecule, differentiating it from other sulfonamide derivatives.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors within biological systems. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various metabolic pathways, leading to significant biological effects such as cytotoxicity or antimicrobial activity .

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This inhibition can lead to bacteriostatic effects against a range of pathogens .

Cytotoxic Effects

Studies have evaluated the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. For instance, compounds similar to this compound have shown dose-dependent cytotoxicity in human prostate cancer cell lines (PC3 and DU145). The IC50 values indicate varying sensitivity among cell lines, suggesting potential applications in cancer treatment .

Table 1: Cytotoxicity Data for Sulfonamide Derivatives

| Compound Name | Cell Line | IC50 (μg/mL) | Time (h) |

|---|---|---|---|

| This compound | PC3 | 40.1 ± 7.9 | 24 |

| DU145 | 98.14 ± 48.3 | 24 | |

| Reference Compound (4-MMPB) | PC3 | 32.01 ± 3.2 | 24 |

| DU145 | 35.22 ± 1.9 | 24 |

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit urease activity, which is relevant in treating conditions related to urea metabolism .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of sulfonamides, researchers treated prostate cancer cells with varying concentrations of this compound. The results demonstrated significant cytotoxic effects at higher concentrations, particularly in PC3 cells compared to DU145 cells, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated effective inhibition against Gram-positive bacteria, reinforcing the potential use of sulfonamides in developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-4-methyl-N-propylbenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves sulfonylation of 3-chloro-4-methylaniline with propane sulfonyl chloride under anhydrous conditions. Reaction optimization can be achieved by controlling temperature (0–5°C for exothermic steps) and using catalysts like pyridine to neutralize HCl byproducts . Purity is enhanced via recrystallization from ethanol/water mixtures. Yield improvements (e.g., ~50–70%) require stoichiometric precision and inert atmospheres to minimize side reactions .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

- Methodological Answer:

- IR Spectroscopy: Key peaks include S=O stretching (~1346 cm⁻¹ and ~1157 cm⁻¹) and N-H bending (~3294 cm⁻¹), consistent with sulfonamide functionality. Absence of residual -SO₂Cl peaks (~624 cm⁻¹) confirms complete substitution .

- NMR: H NMR should show signals for the propyl chain (δ 0.9–1.6 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.4 ppm). C NMR confirms sulfonamide quaternary carbon at ~125–130 ppm .

Q. What are the challenges in crystallizing sulfonamide derivatives, and how can X-ray crystallography resolve structural ambiguities?

- Methodological Answer: Sulfonamides often form polymorphs due to hydrogen bonding. Slow evaporation from DMF/ether mixtures improves crystal quality. X-ray crystallography provides precise bond lengths (e.g., S-N: ~1.63 Å) and dihedral angles between aromatic rings, resolving conformational isomers . For example, reports a 67.5° dihedral angle between benzene and sulfonamide planes in a related compound.

Advanced Research Questions

Q. How does the electronic nature of substituents affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: The chloro group activates the benzene ring via electron withdrawal, directing nucleophiles to the para position. Kinetic studies using UV-Vis or HPLC can monitor substitution rates. For instance, replacing Cl with -NO₂ (stronger electron withdrawal) increases reactivity by 2–3× in SNAr reactions . Computational DFT calculations (e.g., Fukui indices) predict regioselectivity .

Q. What methodologies assess the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer:

- Enzyme Assays: Use recombinant carbonic anhydrase (CA) isoforms in a stopped-flow CO₂ hydration assay (pH 7.4, 25°C). IC₅₀ values are derived from dose-response curves. For example, reports sulfonamides with IC₅₀ < 10 nM against CA IX .

- Cellular Uptake: Radiolabel the compound with H and measure accumulation in hypoxic cancer cells (e.g., HT-29) to correlate inhibition with bioavailability .

Q. How can computational models predict the binding affinity of this compound with target proteins?

- Methodological Answer: Molecular docking (AutoDock Vina) using protein structures (PDB: 3KS3 for CA II) identifies key interactions: sulfonamide oxygen hydrogen bonds with Thr199 and Zn²⁺ coordination. MD simulations (AMBER) refine binding poses, while MM-PBSA calculates ΔG values. A recent study on similar sulfonamides achieved R² = 0.89 between predicted and experimental binding energies .

Q. What strategies resolve contradictions between theoretical and experimental reactivity data in sulfonamide studies?

- Methodological Answer:

- Mechanistic Probes: Isotopic labeling (O in sulfonamide) tracks reaction pathways via LC-MS. For example, unexpected oxidation products may indicate radical intermediates .

- Multivariate Analysis: PCA of reaction parameters (solvent polarity, temperature) identifies outliers. In , contradictory yields in THF vs. DCM were resolved by detecting trace water via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.